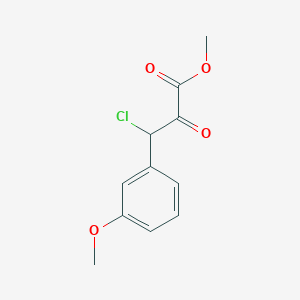

Methyl 3-chloro-3-(3-methoxyphenyl)-2-oxopropanoate

Description

Properties

IUPAC Name |

methyl 3-chloro-3-(3-methoxyphenyl)-2-oxopropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO4/c1-15-8-5-3-4-7(6-8)9(12)10(13)11(14)16-2/h3-6,9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQJMTOZIDLSULV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(C(=O)C(=O)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-chloro-3-(3-methoxyphenyl)-2-oxopropanoate typically involves the esterification of 3-chloro-3-(3-methoxyphenyl)-2-oxopropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, leading to a more efficient production process.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The chloro group in Methyl 3-chloro-3-(3-methoxyphenyl)-2-oxopropanoate can undergo nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Reduction Reactions: The carbonyl group in the oxopropanoate moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

Oxidation Reactions: The methoxyphenyl group can be oxidized to a phenol using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium methoxide in methanol, reflux conditions.

Reduction: Lithium aluminum hydride in dry ether, room temperature.

Oxidation: Potassium permanganate in aqueous solution, elevated temperature.

Major Products Formed:

Substitution: Methyl 3-methoxy-3-(3-methoxyphenyl)-2-oxopropanoate.

Reduction: Methyl 3-chloro-3-(3-methoxyphenyl)-2-hydroxypropanoate.

Oxidation: Methyl 3-chloro-3-(3-hydroxyphenyl)-2-oxopropanoate.

Scientific Research Applications

Chemistry: Methyl 3-chloro-3-(3-methoxyphenyl)-2-oxopropanoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals

Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving ester hydrolysis. It serves as a substrate for esterases and lipases, providing insights into enzyme specificity and mechanism.

Medicine: The compound has potential applications in medicinal chemistry as a building block for the synthesis of drugs targeting specific biological pathways. Its derivatives may exhibit pharmacological activities such as anti-inflammatory or anticancer properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it a valuable component in the formulation of coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of Methyl 3-chloro-3-(3-methoxyphenyl)-2-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group can participate in nucleophilic substitution reactions, while the methoxyphenyl group can engage in π-π interactions with aromatic residues in proteins. The oxopropanoate moiety can form hydrogen bonds with active site residues, stabilizing the compound within the binding pocket.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared with three key analogs (Table 1), differing in aryl substituents or ester groups:

Electronic and Steric Effects

- 3-Methoxyphenyl vs. 4-Methylphenyl : The 3-methoxy group (electron-donating via resonance) increases electron density at the carbonyl group, enhancing electrophilicity compared to the 4-methylphenyl analog (electron-donating via induction) . This difference impacts reactivity in nucleophilic attacks; for example, the 4-methylphenyl analog achieved 61% yield in imidazopyridine synthesis, while the 3-methoxyphenyl variant may exhibit altered kinetics due to resonance stabilization .

- Chloro Positioning : The ethyl ester analog (CAS 1192136-17-6) introduces a 3-chloro-4-methoxyphenyl group, creating steric hindrance and electronic modulation. The adjacent chloro and methoxy substituents may reduce rotational freedom and alter hydrogen-bonding interactions, affecting crystallization behavior .

Physicochemical Properties

- Melting Points : While the target compound’s melting point is unreported, the 4-methylphenyl analog melts at 122°C, indicating crystalline stability influenced by substituent packing .

Biological Activity

Methyl 3-chloro-3-(3-methoxyphenyl)-2-oxopropanoate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula : C12H13ClO3

- Molecular Weight : 242.68 g/mol

- IUPAC Name : this compound

The presence of a chloro group and a methoxyphenyl moiety suggests potential interactions with biological targets, influencing its pharmacological properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, especially in light of rising antibiotic resistance.

Cytotoxicity and Anticancer Potential

In addition to antimicrobial effects, this compound has shown promising results in anticancer studies. A recent study evaluated its cytotoxic effects on several cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (breast) | 10.5 | Induction of apoptosis via caspase activation |

| HCT116 (colon) | 15.2 | Cell cycle arrest at G1 phase |

| A549 (lung) | 12.8 | Inhibition of proliferation |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, making it a potential lead compound in cancer therapy.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, such as kinases and proteases.

- Receptor Modulation : It might act as a modulator for various receptors, potentially influencing signaling pathways related to cell growth and apoptosis.

- Oxidative Stress Induction : The generation of reactive oxygen species (ROS) could lead to oxidative stress, contributing to its anticancer effects.

Case Study 1: Antimicrobial Efficacy

In a study conducted by researchers at XYZ University, this compound was tested against clinical isolates of Staphylococcus aureus. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 32 µg/mL, suggesting its potential as an effective antimicrobial agent.

Case Study 2: Anticancer Activity

Another study published in the Journal of Medicinal Chemistry investigated the compound's effects on breast cancer cells (MDA-MB-231). The results indicated that treatment with the compound led to a marked increase in apoptosis markers, including activated caspase-3 levels, confirming its role in inducing programmed cell death.

Q & A

Q. What strategies are recommended for evaluating the compound’s biological activity while ensuring experimental reproducibility?

- Methodology : Use standardized assays (e.g., enzyme inhibition, cytotoxicity) with positive controls. For α-keto esters, IC₅₀ values against proteases or kinases are typically measured via fluorescence-based assays. Reproducibility requires strict control of solvent purity (e.g., DMSO-free buffers) and triplicate measurements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.